1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

This 2-chloro-4-fluorobenzoyl azetidine-3-carboxylic acid delivers a ~2.1-fold LogP increase (1.64 vs 0.78 for unsubstituted analog) while maintaining TPSA (57.61 Ų), enabling oral bioavailability optimization without additional H-bond acceptors. The distinct Cl isotopic pattern (³⁵Cl/³⁷Cl) serves as a built-in mass tag for metabolic tracking. Its free -COOH handle supports amide/ester conjugation for PROTACs and ADCs. Ideal for SAR exploration of EP₂ antagonists and S1P modulators. Available ≥98% purity for immediate research.

Molecular Formula C11H9ClFNO3
Molecular Weight 257.64 g/mol
CAS No. 1407081-62-2
Cat. No. B1531313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid
CAS1407081-62-2
Molecular FormulaC11H9ClFNO3
Molecular Weight257.64 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(=O)O
InChIInChI=1S/C11H9ClFNO3/c12-9-3-7(13)1-2-8(9)10(15)14-4-6(5-14)11(16)17/h1-3,6H,4-5H2,(H,16,17)
InChIKeyLYIXKVULNXCERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid – Key Physicochemical & Scaffold Identifiers for Procurement Decisions


1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid (CAS 1407081-62-2, MF C₁₁H₉ClFNO₃, MW 257.65) belongs to the N-acyl azetidine-3-carboxylic acid class, comprising a strained four-membered azetidine heterocycle bearing a 3-carboxylic acid handle and an N-benzoyl group substituted with chlorine at the 2-position and fluorine at the 4-position . This scaffold is recognized in medicinal chemistry as a conformationally constrained building block for the synthesis of bioactive molecules, including S1P receptor modulators, EP₂ receptor antagonists, and GABA uptake inhibitors [1]. The compound is supplied with ≥98% purity by multiple vendors for research and further manufacturing use only .

Why Close Analogs Cannot Serve as Drop-In Replacements for 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid (CAS 1407081-62-2)


Substitution with unsubstituted 1-benzoylazetidine-3-carboxylic acid (CAS 97639-63-9) or single-halogen analogs (e.g., 1-(4-fluorobenzoyl)azetidine-3-carboxylic acid, CAS 1343080-18-1) introduces quantifiable changes in lipophilicity, molecular weight, hydrogen-bond acceptor count, and electronic character that are consequential for downstream synthetic derivative SAR, physicochemical property optimization, and biological target engagement . The simultaneous presence of both chloro and fluoro substituents in the target compound generates a distinct electronic and steric profile – the chlorine contributes increased lipophilicity and polarizability, while the fluorine modulates metabolic oxidative susceptibility and conformational preference – a combination that cannot be recapitulated by analogs bearing only one halogen or none [1]. These differences are directly measurable as shown in the evidence items below.

Quantitative Comparator Evidence for 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid (CAS 1407081-62-2)


LogP Differentiation: ~2.1-Fold Higher Lipophilicity vs. Unsubstituted Benzoyl Analog

The target compound exhibits a calculated LogP of 1.6357, which is approximately 2.1-fold higher than the unsubstituted 1-benzoylazetidine-3-carboxylic acid analog (LogP 0.7811) and approximately 2.0-fold higher than the 2-methoxybenzoyl analog (LogP ~0.79–0.85) . This LogP elevation is attributable to the combined contribution of the chlorine atom (Hansch π ≈ +0.71) and fluorine atom (Hansch π ≈ +0.14) on the benzoyl ring, placing the target compound in a more favorable lipophilicity range (LogP 1–3) for membrane permeability while remaining below the threshold (LogP >5) associated with poor solubility and promiscuous binding [1].

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: 52.4 Da Increase Over Unsubstituted Analog with Distinct Halogen Profile

At MW 257.65, the target compound is 52.44 Da heavier than 1-benzoylazetidine-3-carboxylic acid (MW 205.21, CAS 97639-63-9) and 34.45 Da heavier than the 4-fluorobenzoyl analog (MW 223.20, CAS 1343080-18-1) . This mass increment is entirely accounted for by the introduction of one chlorine (+34.45 Da vs. the 4-F analog) and one fluorine (+18.00 Da vs. the chloro-only analog). The target compound remains within the lead-like MW range (≤350 Da) and the Rule-of-Five threshold (≤500 Da), while offering a distinct halogen mass tag that can serve as an isotopic signature (³⁵Cl/³⁷Cl ratio) for mass spectrometry tracing in metabolic studies [1].

Molecular weight Lead-likeness Halogenation

Topological Polar Surface Area (TPSA): Identical TPSA to Unsubstituted Analog, but with Reduced H-Bond Acceptor Count vs. Methoxy Analog

The target compound has a calculated TPSA of 57.61 Ų, matching the unsubstituted 1-benzoylazetidine-3-carboxylic acid (TPSA 57.61), but notably lower than the 2-methoxybenzoyl analog (TPSA 66.84 Ų) . This TPSA value falls below the commonly cited threshold of 60 Ų for favorable oral absorption and below 70 Ų for potential blood-brain barrier penetration, suggesting that the target compound retains the permeability profile of the parent scaffold while the methoxy analog's higher TPSA (Δ = +9.23 Ų) may compromise membrane transit [1]. The target compound has 2 H-bond acceptors vs. 3 for the 2-methoxybenzoyl analog, consistent with the TPSA difference .

TPSA Oral bioavailability CNS penetration

Class-Level Scaffold Validation: Azetidine-3-carboxylic Acid Motif in Clinically Relevant Chemical Probes

The azetidine-3-carboxylic acid scaffold is validated in multiple pharmacological contexts. PF-04418948 – a 4-fluorobenzoyl azetidine-3-carboxylic acid derivative with a 3-[(6-methoxynaphthalen-2-yl)oxy]methyl substituent – is a potent, selective EP₂ receptor antagonist (IC₅₀ = 16 nM, >2000-fold selectivity over EP₁, EP₃, EP₄, DP₁, and CRTH₂ receptors) [1]. In the GABA transporter field, conformationally constrained azetidine-3-carboxylic acid derivatives have yielded GAT-3 inhibitors with IC₅₀ values as low as 15.3 μM [2]. In the S1P receptor modulator field, azetidine-3-carboxylic acid-containing agonists (e.g., ceralifimod/ONO-4641, CS-2100) have demonstrated potent S1P₁ agonism with oral in vivo activity at doses of 0.3 mg/kg [3]. While these examples bear different N-substituents than the target compound, they collectively demonstrate that the azetidine-3-carboxylic acid core is a privileged scaffold for generating potent, selective ligands across diverse target classes, and that the choice of N-acyl substituent is a critical determinant of target selectivity and potency [4].

Azetidine scaffold EP2 antagonist S1P receptor GABA transporter

Purity Specification: ≥98% with Documented Quality Control and Hazard Classification

The target compound is supplied at ≥98% purity by Chemscene (Cat. No. CS-0583936) and Leyan (Product No. 1654602) with storage specification of sealed, dry, 2–8°C . The compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and is classified as non-hazardous for DOT/IATA transport by at least one vendor (AKSci) . Chemscene notes this product qualifies as a dangerous good under certain shipping conditions, with HazMat fees potentially applicable depending on quantity and destination . In contrast, the unsubstituted analog 1-benzoylazetidine-3-carboxylic acid (CAS 97639-63-9) is available from MolCore at comparable purity (≥98%) but with no reported GHS hazard classification in the accessed sources, suggesting potential differences in safety profile attributable to halogen substitution .

Purity Quality control Hazard classification Procurement

Recommended Application Scenarios for 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid (CAS 1407081-62-2) Based on Evidence


Lead Optimization Programs Requiring Lipophilicity-Tuned Building Blocks

For medicinal chemistry teams optimizing lead series where the azetidine-3-carboxylic acid core has been established but suboptimal LogP limits permeability, the target compound offers a LogP of 1.64 – a ~2.1-fold increase over the unsubstituted benzoyl analog (LogP 0.78) – without increasing TPSA (57.61 Ų for both), thereby improving the lipophilicity-permeability balance while maintaining oral absorption potential . This makes it a rational choice when SAR indicates that increased lipophilicity at the N-acyl position is desired without introducing additional H-bond acceptors that would elevate TPSA .

Synthesis of Halogen-Enriched Analog Libraries for Mass Spectrometry-Based Metabolite Tracing

The distinctive chlorine isotopic pattern (³⁵Cl/³⁷Cl ≈ 3:1 natural abundance) provides a built-in mass tag for tracking this compound and its derivatives through metabolic stability assays, reaction monitoring, and metabolite identification workflows using LC-MS/MS . This is a practical advantage over non-halogenated analogs (e.g., 1-benzoylazetidine-3-carboxylic acid) that lack this isotopic signature, enabling more confident peak assignment in complex biological matrices .

Exploratory SAR at Receptor Targets Where Halogenated Benzoyl Azetidines Are Validated Pharmacophores

Given that the 4-fluorobenzoyl azetidine-3-carboxylic acid chemotype has produced a clinical-quality EP₂ antagonist (PF-04418948, IC₅₀ = 16 nM) and the azetidine-3-carboxylic acid scaffold has yielded potent S1P₁ agonists, the target compound's 2-chloro-4-fluorobenzoyl substituent represents a structurally novel perturbation of a validated pharmacophore [1]. Procurement of this compound enables exploration of whether the ortho-chloro substitution can modulate selectivity, potency, or physicochemical properties compared to the para-fluoro-only chemotype [1].

Building Block for PROTAC Linker or ADC Payload Conjugation via the Carboxylic Acid Handle

The free 3-carboxylic acid group provides a versatile conjugation handle for amide or ester bond formation, enabling incorporation into PROTACs, antibody-drug conjugates (ADCs), or bioconjugates where the azetidine ring contributes conformational rigidity . The target compound's halogen substitution pattern may influence the physicochemical properties and intracellular trafficking of the resulting conjugates compared to non-halogenated analogs .

Quote Request

Request a Quote for 1-(2-Chloro-4-fluorobenzoyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.